molecular formula C9H9N3S B14683849 1-Benzyl-1H-1,2,3-triazole-4-thiol CAS No. 36811-24-2

1-Benzyl-1H-1,2,3-triazole-4-thiol

Cat. No.: B14683849
CAS No.: 36811-24-2
M. Wt: 191.26 g/mol
InChI Key: BTKIWDJBWIETEL-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-triazole-4-thiol is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth position of the triazole ring, and a benzyl group attached to the nitrogen atom at the first position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1H-1,2,3-triazole-4-thiol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu) to enhance regioselectivity and yield. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst has been developed to achieve high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1H-1,2,3-triazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Benzyl-1H-1,2,3-triazole-4-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Acts as a ligand in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.

    Industry: Used as a corrosion inhibitor and in the development of new materials .

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-1,2,3-triazole-4-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyl-1H-1,2,3-triazole-4-thiol can be compared with other similar compounds, such as:

    1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but lacks the thiol group, resulting in different chemical reactivity and biological activity.

    1H-1,2,4-Triazole-3-thiol: Contains a thiol group but differs in the position of the nitrogen atoms in the triazole ring, leading to distinct properties.

    Benzotriazole: Lacks the benzyl and thiol groups, used primarily as a corrosion inhibitor

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.

Properties

CAS No.

36811-24-2

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

1-benzyltriazole-4-thiol

InChI

InChI=1S/C9H9N3S/c13-9-7-12(11-10-9)6-8-4-2-1-3-5-8/h1-5,7,13H,6H2

InChI Key

BTKIWDJBWIETEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)S

Origin of Product

United States

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